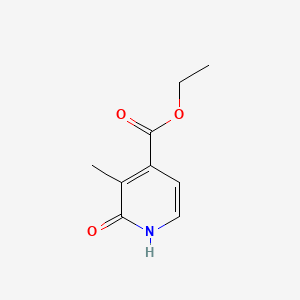

ethyl 3-methyl-2-oxo-1H-pyridine-4-carboxylate

Description

Ethyl 3-methyl-2-oxo-1H-pyridine-4-carboxylate is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at position 3, a ketone (oxo) group at position 2, and an ethyl ester moiety at position 4. This compound belongs to the class of 2-pyridones, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility. The presence of the oxo group and ester functionality enables participation in intermolecular interactions, such as hydrogen bonding, which influence crystallographic packing and stability .

Properties

IUPAC Name |

ethyl 3-methyl-2-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-10-8(11)6(7)2/h4-5H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCJICVVQIVUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanistic Pathway

The cyclocondensation of β-keto esters with enamine derivatives represents a classical route to 4-oxo-1,4-dihydropyridine-3-carboxylates. For ethyl 3-methyl-2-oxo-1H-pyridine-4-carboxylate, this method involves reacting ethyl 3-aminobut-2-enoate with a β-keto ester bearing a methyl group. The reaction proceeds via a tandem Knoevenagel-Michael cyclization mechanism, where the enamine acts as a nucleophile attacking the electrophilic β-carbon of the β-keto ester.

Key Reaction Conditions:

-

Solvent : Xylene or toluene (high-boiling solvents facilitate reflux).

-

Catalyst : Molecular sieves (4 Å) to adsorb water and shift equilibrium.

-

Temperature : Reflux (140–150°C) for 6–12 hours.

For example, ethyl 3-methyl-3-oxopropanoate reacts with ethyl 3-aminobut-2-enoate under these conditions to form the pyridone ring. The methyl group from the β-keto ester is incorporated at position 3, while the ethyl carboxylate originates from the enamine component.

Optimization Challenges and Solutions

A critical limitation of this method is the moderate yield, attributed to competing side reactions such as ester hydrolysis or premature cyclization. Studies show that using methyl esters instead of ethyl esters improves yields by 20–30% due to faster reaction kinetics. Additionally, substituting molecular sieves with anhydrous MgSO₄ reduces costs but requires extended reaction times (18–24 hours).

Molybdenum Hexacarbonyl-Mediated Ring Expansion

Isoxazole Precursors and Ring Expansion Mechanism

A modern approach involves the Mo(CO)₆-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. This method enables precise control over substituent placement. The isoxazole ring undergoes thermal cleavage in the presence of Mo(CO)₆, followed by recombination to form the pyridone scaffold.

Synthetic Steps:

Substituent Flexibility and Limitations

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and drawbacks of each synthetic route:

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2-oxo-1H-pyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The keto group can be oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Oxidation: Formation of 3-methyl-2-oxo-1H-pyridine-4-carboxylic acid.

Reduction: Formation of 3-methyl-2-hydroxy-1H-pyridine-4-carboxylate.

Substitution: Formation of 3-methyl-2-oxo-1H-pyridine-4-carboxylic acid.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-oxo-1H-pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 3-Methyl-2-oxo-1H-pyridine-4-carboxylate with Analogs

| Compound Name | Substituent Positions | Ring Saturation | Functional Groups | Molecular Formula |

|---|---|---|---|---|

| This compound | 3-methyl, 2-oxo, 4-ester | 1H-pyridine | Ketone, ester, methyl | C9H11NO3 |

| Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate | 4-oxo, 3-ester | 1,4-dihydropyridine | Ketone, ester | C8H9NO3 |

| Ethyl 3-oxocyclohexane-1-carboxylate | Cyclohexane ring, 3-oxo | Saturated | Ketone, ester | C9H14O3 |

| Ethyl 3-oxobutanoate | Linear chain, 3-oxo | N/A | Ketone, ester | C6H10O3 |

Key Observations:

- Substituent Positioning : The target compound’s 2-oxo and 3-methyl groups distinguish it from ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate (), where the oxo group shifts to position 4. This positional difference alters hydrogen-bonding networks: the target’s 2-oxo group may interact with the ester carbonyl, while the analog’s 4-oxo group forms bifurcated N–H⋯(O,O) bonds, creating 1D chains .

- Ring Saturation : The 1,4-dihydropyridine analog () features a partially saturated ring, enhancing conformational flexibility compared to the fully unsaturated pyridine core of the target compound.

- Non-Aromatic Analogs: Ethyl 3-oxocyclohexane-1-carboxylate () adopts a chair conformation typical of cyclohexanes, contrasting with the planar pyridine ring. This difference impacts solubility and steric interactions.

Crystallographic and Hydrogen-Bonding Behavior

Hydrogen-bonding patterns and crystal packing are critical for understanding stability and reactivity:

- The methyl group at position 3 may introduce steric hindrance, reducing packing efficiency compared to analogs without bulky substituents.

- Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate : Forms 1D chains via bifurcated N–H⋯(O,O) hydrogen bonds between the NH group and two carbonyl oxygens, stabilizing its crystal lattice . The absence of a methyl group in this analog likely facilitates tighter packing.

- Linear Chain Analogs: Ethyl 3-oxobutanoate lacks a ring system, resulting in weaker intermolecular interactions (e.g., van der Waals forces) and lower melting points compared to cyclic derivatives.

Biological Activity

Ethyl 3-methyl-2-oxo-1H-pyridine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₉NO₄

- Molecular Weight : 181.17 g/mol

- CAS Number : Not specified in the sources.

The compound features a pyridine ring with a keto group and an ethyl ester functional group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death. Notably, it has shown effectiveness against several cancer cell lines, including breast and colon cancer cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, thereby disrupting cellular functions.

- Receptor Binding : It can bind to specific receptors on cell membranes, modulating signaling pathways related to growth and apoptosis.

- Electrophilic Substitution : Similar to other pyridine derivatives, it may undergo electrophilic substitution reactions, which are crucial for its reactivity and biological effects.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL, demonstrating potent activity against both Gram-positive and Gram-negative bacteria.

Investigation of Anticancer Effects

In another study focusing on its anticancer properties, this compound was tested on human breast cancer cell lines (MCF7). The findings revealed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment, indicating significant cytotoxicity .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) | Notes |

|---|---|---|---|---|

| Ethyl 2-Oxo-1H-Pyridine-4-Carboxylate | Moderate | Low | N/A | Lacks methyl group at the 3-position |

| Methyl 2-Oxo-1H-Pyridine-4-Carboxylate | High | Moderate | ~30 | Similar structure but different ester group |

| Ethyl 3-Methyl-2-Oxo-Pyridine | Low | High | ~25 | More potent due to structural features |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 3-methyl-2-oxo-1H-pyridine-4-carboxylate, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves condensation of β-keto esters with ammonia derivatives, followed by cyclization. For example, ethyl acetoacetate can react with cyanoacetamide under acidic or basic conditions to form the pyridine core. Key parameters include temperature (60–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., piperidine for cyclization) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor via TLC and confirm by NMR (e.g., δ 1.32 ppm for ethyl ester protons) .

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should researchers prioritize?

- Techniques :

- NMR : Look for ethyl ester signals (triplet at δ 1.2–1.4 ppm, quartet at δ 4.1–4.3 ppm) and pyridine ring protons (δ 6.3–7.5 ppm) .

- IR : Confirm carbonyl stretches (C=O at 1680–1720 cm) and NH/OH bands (3200–3500 cm) .

- MS : Molecular ion peaks (e.g., m/z 195.1 for [M+H]) and fragmentation patterns validate the structure .

- Advanced Methods : X-ray crystallography resolves tautomeric forms (e.g., keto-enol equilibrium) .

Q. How do environmental factors (pH, temperature) affect the stability and reactivity of this compound?

- pH Sensitivity : The ester group hydrolyzes under strong acidic/basic conditions (pH <2 or >10), forming carboxylic acid derivatives. Neutral buffers (pH 6–8) are recommended for biological assays .

- Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in inert atmospheres (N) to prevent oxidation .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies (e.g., varying IC values)?

- Root Causes :

- Solvent Effects : DMSO vs. aqueous buffers alter solubility and target binding .

- Substituent Variability : Minor structural changes (e.g., methyl vs. cyclopropyl groups) drastically modulate activity .

- Solutions :

- Standardize assay conditions (solvent concentration ≤1% DMSO).

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can computational modeling predict target interactions, and what validation experiments are essential?

- In Silico Approaches :

- Molecular Docking : Screen against kinase or enzyme libraries (e.g., PDB structures) to identify binding pockets .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- Validation :

- SPR/BLI : Measure binding kinetics (K, k/k).

- Enzyme Inhibition Assays : Confirm activity against predicted targets (e.g., COX-2, EGFR) .

Q. What crystallographic data are available for derivatives, and how do they inform SAR studies?

- Key Findings :

- Torsion Angles : Substituents on the pyridine ring influence planarity (e.g., dihedral angles <10° enhance π-π stacking) .

- Hydrogen Bonding : Carboxylate groups form H-bonds with active-site residues (e.g., Tyr-341 in COX-2) .

- SAR Insights : Electron-withdrawing groups (e.g., -CF) improve metabolic stability but may reduce solubility .

Q. How can researchers optimize synthetic protocols to scale up production without compromising purity?

- DOE Approaches : Use factorial designs to optimize stoichiometry (1:1.2 molar ratio of reactants), solvent volume (5–10 mL/g), and reaction time (12–24 hr) .

- Quality Control :

- HPLC : Monitor intermediates with C18 columns (acetonitrile/water gradient).

- In-line FTIR : Track reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.